Doxapram-d5 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxapram-d5 (hydrochloride) is a deuterated form of doxapram hydrochloride, a central respiratory stimulant. It is primarily used in clinical settings to treat acute respiratory insufficiency, particularly in patients with chronic obstructive pulmonary disease (COPD). The compound works by stimulating the respiratory centers in the brain, thereby increasing the rate and depth of breathing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of doxapram-d5 (hydrochloride) involves the incorporation of deuterium atoms into the doxapram molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone with deuterated hydrochloric acid to form the deuterated hydrochloride salt .
Industrial Production Methods
Industrial production of doxapram-d5 (hydrochloride) typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and crystallization to ensure the high purity of the final product. The use of deuterated solvents and reagents is crucial to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions
Doxapram-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Doxapram-d5 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in studies investigating the metabolic pathways and mechanisms of action of respiratory stimulants.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of respiratory stimulants in treating respiratory insufficiency.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Doxapram-d5 (hydrochloride) exerts its effects by stimulating the peripheral carotid chemoreceptors, which in turn activate the respiratory centers in the brainstem. This leads to an increase in tidal volume and respiratory rate. The compound is thought to inhibit certain potassium channels, thereby enhancing the release of catecholamines and stimulating respiration .
Comparison with Similar Compounds
Similar Compounds
Pentethylcyclanone: A compound with a similar structure and respiratory stimulant properties.
Caffeine: Another respiratory stimulant used in the treatment of apnea of prematurity.
Theophylline: A bronchodilator with respiratory stimulant effects.
Uniqueness
Doxapram-d5 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical studies. Its specific mechanism of action and clinical applications also distinguish it from other respiratory stimulants .
Properties
Molecular Formula |
C24H31ClN2O2 |
---|---|
Molecular Weight |
420.0 g/mol |
IUPAC Name |
4-(2-morpholin-4-ylethyl)-1-(1,1,2,2,2-pentadeuterioethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H/i1D3,2D2; |
InChI Key |
MBGXILHMHYLZJT-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.